molecular formula C10H21N3O4 B2535560 N,N-Diethyl-4-piperidinecarboxamide nitrate CAS No. 1269054-03-6

N,N-Diethyl-4-piperidinecarboxamide nitrate

Cat. No.: B2535560
CAS No.: 1269054-03-6
M. Wt: 247.295
InChI Key: MEAWOBDOKAMJAX-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-piperidinecarboxamide nitrate (CAS 1269054-03-6) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With a molecular formula of C10H21N3O4 and a molecular weight of 247.29 g/mol, this compound serves as a critical building block for the synthesis of more complex molecules . Its structure, featuring a piperidine core substituted with a carboxamide group, is commonly explored in the design of pharmacologically active agents. Although a closely related piperidine-based structure has been documented as a potent and selective delta opioid receptor agonist in scientific literature , the specific applications for this nitrate salt are a key area of ongoing investigation. Compounds with similar structural motifs are frequently utilized in forensic science chemistry. For instance, related tertiary amines are known to form specific coordination complexes, such as with cobalt and thiocyanate, which are the basis of colorimetric tests like the Scott test for the identification of other compounds . Researchers value this chemical for its potential in method development and analytical testing. This product is offered with a minimum purity of 95% and is accompanied by appropriate safety information. It is classified as a substance that may cause skin and eye irritation and respiratory irritation . Researchers should consult the safety data sheet and adhere to all recommended handling protocols, including using personal protective equipment and working in a well-ventilated area . This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for use by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-diethylpiperidine-4-carboxamide;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.HNO3/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;2-1(3)4/h9,11H,3-8H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAWOBDOKAMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCNCC1.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-piperidinecarboxamide nitrate typically involves the reaction of 4-piperidone with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with nitric acid to yield the nitrate salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or other separation techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-piperidinecarboxamide nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidinecarboxamide compounds.

Scientific Research Applications

Chemistry

  • Organic Synthesis : This compound serves as a reagent in organic synthesis, providing a pathway for the formation of complex molecules. It is utilized in various synthetic routes to create derivatives that exhibit enhanced biological activity.

Biology

  • Antimicrobial and Antiviral Properties : Research has indicated that N,N-Diethyl-4-piperidinecarboxamide nitrate exhibits potential antimicrobial and antiviral activities. Studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease treatment.

Medicine

  • Therapeutic Applications : The compound is under investigation for its potential therapeutic uses, particularly in drug development targeting specific receptors involved in pain and inflammation. Its structural properties allow it to interact selectively with biological targets, potentially leading to novel analgesics or anti-inflammatory agents .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing other compounds used in pharmaceuticals and agrochemicals.

Table 1: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryOrganic synthesisFormation of complex molecules
BiologyAntimicrobial activityInhibition of pathogen growth
MedicineDrug developmentTargeting pain and inflammation
IndustrySpecialty chemicalsIntermediate for various compounds

Case Studies

  • Antimicrobial Activity Study :
    A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Drug Development Research :
    In pharmacological evaluations, derivatives of this compound were assessed for their interaction with opioid receptors. Results indicated that certain analogs exhibited high selectivity for delta opioid receptors, suggesting their potential as analgesics with reduced side effects compared to traditional opioids .
  • Industrial Application Case :
    An industrial application involved using this compound as a precursor in synthesizing agrochemicals. The compound's reactivity allowed for the efficient production of herbicides with improved efficacy and lower environmental impact.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-piperidinecarboxamide nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

Piperidine-based compounds are widely studied due to their versatility in drug discovery. Key comparisons include:

1-Benzyl-4-phenylamino-4-piperidinecarboxamide Structure: Features a benzyl group at the 1-position and a phenylamino substituent at the 4-position of the piperidine ring, alongside a carboxamide group . Key Differences:

  • The absence of a nitrate group reduces its ionic character, impacting solubility and reactivity.
  • Applications: Primarily serves as a synthetic intermediate in organic chemistry .

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-Phenylpropanamide

  • Structure : Contains a methoxycarbonyl group and a phenylpropanamide moiety .
  • Key Differences :

  • The methoxycarbonyl group enhances electrophilicity, favoring nucleophilic reactions, unlike the nitrate group in the target compound, which may participate in redox processes.
  • The N-phenylpropanamide side chain could confer distinct pharmacokinetic properties.

Nitrate-Containing Compounds

Nitrate salts are critical in explosives and fertilizers. A notable comparison is:

Urea Nitrate

  • Structure : Composed of urea (a carbonyl diamide) protonated by nitric acid .
  • Key Differences :

  • Molecular Weight : 123.07 g/mol (vs. 247.30 g/mol for the target compound) .
  • Reactivity : Urea nitrate is highly sensitive to decomposition, releasing nitric acid and ammonia under heat or moisture. In contrast, the carboxamide-nitrate structure of the target compound may offer greater stability.
  • Applications: Used in improvised explosives due to its detonation properties, whereas the target compound’s piperidine backbone suggests non-explosive applications (e.g., medicinal chemistry) .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Key Applications Stability Considerations
N,N-Diethyl-4-piperidinecarboxamide nitrate 247.30 Piperidine, carboxamide, nitrate Pharmaceutical research (assumed) Likely stable under dry conditions
Urea nitrate 123.07 Urea, nitrate Explosives, forensic analysis Decomposes under heat/moisture
1-Benzyl-4-phenylamino-4-piperidinecarboxamide ~325.41 (estimated) Piperidine, benzyl, phenylamino, carboxamide Synthetic intermediate Steric hindrance may reduce reactivity

Research Findings and Limitations

  • Synthetic Challenges : Unlike urea nitrate, which is easily synthesized from urea and nitric acid , the target compound likely requires multi-step organic synthesis, as seen in analogous piperidine derivatives .

Biological Activity

N,N-Diethyl-4-piperidinecarboxamide nitrate, also known by its CAS number 1269054-03-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-piperidone with diethylamine in the presence of a catalyst. Following this, nitric acid is used to form the nitrate salt. The reaction conditions are critical for achieving high purity and yield, often involving controlled temperature and pH levels.

This compound interacts with various molecular targets, modulating enzyme or receptor activity. This modulation can lead to a range of biological effects, which are context-dependent. The specific pathways affected by this compound have not been fully elucidated but are believed to involve interactions with neurotransmitter systems and inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit inflammatory markers and reduce nitric oxide (NO) production in activated macrophages, indicating that this compound may possess similar capabilities .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of piperidine compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, with some compounds showing zones of inhibition greater than 40 mm against specific pathogens .
  • Anti-inflammatory Activity : In a model using RAW 264.7 macrophages, compounds structurally related to this compound were shown to significantly reduce levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and NO production .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
N,N-Diethyl-4-piperidinecarboxamide hydrochlorideLowModerate
N,N-Diethyl-4-piperidinecarboxamide sulfateModerateLow

This table illustrates that while the nitrate form exhibits moderate antimicrobial activity, it shows significant anti-inflammatory effects compared to its counterparts.

Q & A

Q. What analytical methods are suitable for quantifying nitrate content in compounds like this compound?

  • Methodological Answer: Use ion-selective electrodes (ISEs) for direct nitrate measurement in solution, or employ UV-Vis spectroscopy after derivatization (e.g., Griess assay for nitrite/nitrate conversion). For solid-state analysis, X-ray diffraction (XRD) paired with thermogravimetric analysis (TGA) can distinguish bound nitrate from free ions .

Advanced Research Questions

Q. How can conflicting data on nitrate mobility in environmental matrices be resolved when studying this compound’s ecological impact?

  • Methodological Answer: Discrepancies in nitrate mobility often arise from adsorption/desorption dynamics in soil or water. Vertical redistribution models (Equation 6.27 in ) can predict nitrate leaching by integrating soil moisture content (θ), water flow rates (q_w), and adsorption coefficients (f_N,ads). Field validation using isotopic tracing (δ¹⁵N) helps distinguish atmospheric deposition from compound-derived nitrate .

Q. What experimental designs address the dual role of nitrate as a nutrient and toxin in biological systems exposed to this compound?

  • Methodological Answer: Orthogonal experimental designs (e.g., factorial or response surface methodology) can isolate nitrate’s effects. For example, in plant studies, varying nitrogen sources (NH₄⁺ vs. NO₃⁻) and measuring biomarkers like nitrate reductase activity (NRA) and polysaccharide accumulation reveal dose-dependent toxicity thresholds . Amphibian toxicity assays under UVB exposure (simulating ozone depletion) may mimic astrophysical ionizing radiation scenarios .

Q. How do regional variations in nitrate deposition influence the environmental risk assessment of this compound?

  • Methodological Answer: Spatial risk models should integrate regional nitrate deposition data (e.g., European river concentrations averaging 1–5 mg N/L ) and soil N availability trends. Long-term monitoring (e.g., δ¹⁵N in tree rings ) combined with catchment-specific factors (forest health, microbial activity) can refine predictive models for nitrate export and retention .

Q. What computational and experimental approaches reconcile discrepancies in nitrate’s radiative forcing potential in climate models?

  • Methodological Answer: Aerosol nitrate’s radiative forcing remains uncertain due to sampling artifacts (e.g., nitric acid adsorption). Corrective models, as proposed in , use artifact-free datasets (e.g., denuder-filter pack systems) and regional emission inventories to improve climate simulations. Coupling these with molecular dynamics (MD) simulations of nitrate-water interactions enhances accuracy .

Data Reliability and Methodological Challenges

  • Critical Note : Avoid non-peer-reviewed sources (e.g., commercial websites). Prioritize datasets from authoritative bodies like the European Environment Agency (EEA) and NIST Chemistry WebBook .
  • Conflict Resolution : Cross-validate nitrate measurements using multiple techniques (e.g., IC + Griess assay) to address method-specific biases .

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